molecular formula C12H20O2 B12606085 (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid CAS No. 648894-38-6

(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid

Cat. No.: B12606085
CAS No.: 648894-38-6
M. Wt: 196.29 g/mol
InChI Key: GERLXFYKBCSENK-UHFFFAOYSA-N
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Description

(1,3,3-Trimethylbicyclo[221]heptan-2-yl)acetic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This method is favored due to its ability to form the bicyclic structure efficiently. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other advanced materials due to its stable bicyclic structure.

Mechanism of Action

The mechanism of action of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

    Bicyclo[2.1.1]hexane: Known for its sp3-rich chemical space and used in bio-active compounds.

    7-Oxabicyclo[2.2.1]heptane: Notable for its biological activity and use in the synthesis of natural products.

    2-Azabicyclo[2.2.1]heptane: Utilized in the synthesis of bridged aza-bicyclic structures.

Uniqueness: (1,3,3-Trimethylbicyclo[221]heptan-2-yl)acetic acid stands out due to its specific bicyclic structure, which imparts stability and unique reactivity

Properties

CAS No.

648894-38-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid

InChI

InChI=1S/C12H20O2/c1-11(2)8-4-5-12(3,7-8)9(11)6-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)

InChI Key

GERLXFYKBCSENK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1CC(=O)O)C)C

Origin of Product

United States

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